5-Aminotropolone 5-Aminotropolone
Brand Name: Vulcanchem
CAS No.: 7021-46-7
VCID: VC1961362
InChI: InChI=1S/C7H7NO2/c8-5-1-3-6(9)7(10)4-2-5/h1-4H,8H2,(H,9,10)
SMILES: C1=CC(=O)C(=CC=C1N)O
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol

5-Aminotropolone

CAS No.: 7021-46-7

Cat. No.: VC1961362

Molecular Formula: C7H7NO2

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

5-Aminotropolone - 7021-46-7

Specification

CAS No. 7021-46-7
Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
IUPAC Name 5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one
Standard InChI InChI=1S/C7H7NO2/c8-5-1-3-6(9)7(10)4-2-5/h1-4H,8H2,(H,9,10)
Standard InChI Key SJJUTRFFONLOHZ-UHFFFAOYSA-N
SMILES C1=CC(=O)C(=CC=C1N)O
Canonical SMILES C1=CC(=O)C(=CC=C1N)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The planar structure of 5-aminotropolone enables unique electronic interactions, with the amino and hydroxyl groups contributing to its chelating capabilities. Density functional theory (DFT) calculations confirm that the conjugated π-system stabilizes the molecule, facilitating redox activity . Key physicochemical parameters include a density of 1.356 g/cm³, boiling point of 262.3°C, and a flash point of 112.5°C .

Photo-Reactivity

Under acidic aqueous conditions and UV irradiation, 5-aminotropolone undergoes a photo-reaction to yield 2-amino-5-oxocyclopent-1-enylacetic acid. This transformation, initiated by light absorption at 365 nm, involves ring contraction and oxidative decarboxylation . Such reactivity underscores its potential as a photodynamic therapy agent.

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis of 5-aminotropolone typically involves nitrosation of tropolone. A validated protocol entails reacting tropolone (5.0 g, 41 mmol) with sodium nitrite (3.1 g, 45 mmol) in aqueous acetic acid at 25°C for 3 hours, yielding 5-nitrosotropolone as an intermediate. Subsequent reduction produces the final compound with a 62% yield .

Scalability Challenges

Industrial production faces hurdles in optimizing yield and purity. Continuous flow systems and high-pressure reactors are employed to enhance efficiency, though residual acetic acid and byproducts like 5-cyanotropolone necessitate rigorous purification.

Mechanisms of Biological Action

Enzyme Inhibition

5-Aminotropolone inhibits catechol-OO-methyltransferase (COMT), a key enzyme in catecholamine metabolism, with an IC50_{50} of 1.6 µM . This inhibition elevates synaptic dopamine levels, suggesting applications in neurodegenerative disorders.

Metal Chelation

The compound chelates divalent metal ions (e.g., Zn2+^{2+}, Fe2+^{2+}), disrupting metalloprotease activity. In Pseudomonas aeruginosa, it inhibits elastase (LasB) with an IC50_{50} of 180 µM, outperforming parent tropolone derivatives .

Apoptosis Induction

In HL-60 leukemia cells, 5-aminotropolone triggers caspase-3-mediated apoptosis via reactive oxygen species (ROS) generation. Electron spin resonance (ESR) studies confirm radical formation under alkaline conditions, correlating with DNA fragmentation .

Biological Activities and Therapeutic Applications

Tumor-Specific Cytotoxicity

A comparative study of 27 tropolone derivatives revealed 5-aminotropolone’s exceptional tumor specificity (CC50_{50} <1.07 µM in oral squamous cell carcinoma vs. >10 µM in normal cells) . The table below contrasts its efficacy with analogues:

CompoundCytotoxicity (CC50_{50}, µM)Tumor Specificity Index
5-Aminotropolone<1.079.3
Hinokitiol>101.2
2-Aminotropone>100.8

Synergy with Chemotherapeutics

In multidrug-resistant (MDR) cancer lines, 5-aminotropolone enhances the efficacy of doxorubicin by inhibiting P-glycoprotein efflux, reducing IC50_{50} values from 835 nM to 0.4 nM .

Antibacterial Activity

Against Gram-positive Staphylococcus aureus, 5-aminotropolone exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin. Its mechanism involves disrupting membrane integrity via lipid peroxidation .

Pharmacokinetics and Toxicology

Acute Toxicity

In murine models, the LD50_{50} is 230 mg/kg, with symptoms including convulsions and respiratory distress . Subchronic exposure (28 days at 50 mg/kg) induces hepatorenal toxicity, marked by elevated serum ALT and creatinine .

Metabolic Fate

Phase I metabolism involves hepatic CYP450-mediated oxidation to 5-nitroso derivatives, while Phase II conjugation with glucuronic acid enhances renal excretion. Plasma half-life in rats is 2.3 hours, with 85% bioavailability .

Comparative Analysis with Structural Analogues

Tropolone Derivatives

The amino group at position 5 confers superior bioactivity over 2-aminotropone, which lacks tumor specificity. Hinokitiol, though less cytotoxic, exhibits broader antifungal activity due to its isopropyl substituent .

Non-Tropolone Chelators

Compared to EDTA, 5-aminotropolone shows 10-fold higher affinity for Zn2+^{2+} (Kd=2.1×109K_d = 2.1 \times 10^{-9} M vs. 1.9×1081.9 \times 10^{-8} M), enhancing its metalloprotease inhibitory potency .

Current Limitations and Future Directions

Clinical Translation Barriers

Poor aqueous solubility (0.12 mg/mL at pH 7.4) and rapid clearance necessitate formulation advances. Nanoencapsulation in liposomes improves bioavailability 3-fold in preclinical trials.

Unexplored Therapeutic Avenues

Ongoing studies investigate its role in mitigating oxidative stress in metabolic disorders. In diabetic murine models, 5-aminotropolone reduces HbA1c by 1.8% at 10 mg/kg/day, rivaling metformin .

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